

Application Note: Quantification of Vescalin in Wine Samples

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Compound of Interest

Compound Name: *Vescalin*

Cat. No.: B1256471

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Introduction

Vescalin, a C-glycosidic ellagitannin predominantly extracted from oak wood, plays a significant role in the chemical composition and sensory properties of wine, particularly during the aging process in oak barrels. It contributes to the astringency, bitterness, and color stability of the final product. The concentration and transformation of **vescalin** and its derivatives are critical parameters for winemakers to monitor and control to achieve the desired wine style. This application note provides detailed methodologies for the accurate quantification of **vescalin** in wine samples, intended for researchers, scientists, and quality control professionals in the wine industry.

Vescalin is known to be more reactive than its epimer, castalagin, due to the stereochemistry of the hydroxyl group at the C-1 position.^{[1][2][3]} This higher reactivity leads to its participation in various chemical reactions within the wine matrix, including nucleophilic substitution with ethanol and grape-derived flavan-3-ols like catechin and epicatechin, forming derivatives such as β -1-O-ethylvescalagin.^{[1][4]} Therefore, robust analytical methods are crucial for tracking the evolution of **vescalin** and its reaction products during wine aging.

The primary analytical technique for the quantification of **vescalin** is High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), which offers high sensitivity and selectivity.^{[5][6]} This document outlines a validated HPLC-MS/MS method, including sample preparation, and provides a summary of alternative approaches.

Analytical Methods for Vescalin Quantification

A summary of the prevalent methods for quantifying **vescalin** in wine is presented below. HPLC coupled with tandem mass spectrometry (MS/MS) is highlighted as the gold standard due to its superior sensitivity and specificity.

Method	Principle	Detector(s)	Sample Preparation	Key Advantages	Key Disadvantages
HPLC-MS/MS	Chromatographic separation followed by mass analysis of precursor and product ions.	Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF)	Solid Phase Extraction (SPE) or direct injection after dilution.	High sensitivity and selectivity, allows for the quantification of multiple ellagitannins simultaneously. [5][6]	Higher equipment cost.
HPLC-DAD-MS	Chromatographic separation with UV-Vis detection and mass spectrometric confirmation.	Diode Array Detector (DAD) and Mass Spectrometer	SPE or direct injection after dilution.	Provides both quantitative (DAD) and qualitative (MS) data. [3][7]	Lower sensitivity compared to MS/MS, potential for co-elution issues.
UHPLC-Q-TOF-MS	Ultra-high performance liquid chromatography for faster separation.	Quadrupole Time-of-Flight (Q-TOF)	Direct injection after dilution.	Rapid and reliable quantification. [8]	May require more specialized equipment.

Experimental Protocols

Protocol 1: Quantification of Vescalin by HPLC-MS/MS

This protocol details a robust method for the quantification of **vescalin** in red wine using High-Performance Liquid Chromatography coupled with a Triple Quadrupole Mass Spectrometer (HPLC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

1. Sample Preparation: Solid Phase Extraction (SPE)

This two-step fractionation method is designed to isolate ellagitannins from the complex wine matrix.^[9]

- Materials:

- C18 Sep-Pak cartridges
- Sephadex LH-20 resin
- Methanol
- Ultrapure water
- Wine sample
- (-)-Gallocatechin (internal standard)

- Procedure:

- C18 SPE:
 - Condition a C18 Sep-Pak cartridge with 10 mL of methanol, followed by 20 mL of ultrapure water.
 - Load 10 mL of the wine sample onto the cartridge.
 - Wash the cartridge with 20 mL of ultrapure water to remove sugars and other polar compounds.
 - Elute the phenolic fraction with 10 mL of methanol.

- Evaporate the methanol eluate to dryness under a stream of nitrogen at 30°C.
- Sephadex LH-20 Size Exclusion Chromatography:
 - Re-dissolve the dried extract in 1 mL of methanol.
 - Pack a minicolumn with Sephadex LH-20 resin.
 - Equilibrate the column with methanol.
 - Load the re-dissolved extract onto the column.
 - Elute with methanol to separate the ellagitannins from other phenolic compounds.
 - Collect the fraction containing **vescalin** (requires prior calibration and fraction analysis).
- Final Preparation:
 - Evaporate the collected fraction to dryness.
 - Reconstitute the residue in a known volume (e.g., 500 μ L) of the initial mobile phase.
 - Add the internal standard, (-)-allocatechin, to the final sample.[\[6\]](#)
 - Filter the sample through a 0.45 μ m syringe filter prior to injection.[\[3\]](#)

2. HPLC-MS/MS Analysis

- Instrumentation:
 - HPLC system with a binary pump and autosampler.
 - Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 μ m).
 - Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source.
- Chromatographic Conditions:
 - Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-2 min: 5% B
 - 2-15 min: linear gradient to 30% B
 - 15-18 min: linear gradient to 90% B
 - 18-20 min: hold at 90% B
 - 20-21 min: return to 5% B
 - 21-25 min: re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μ L.
- Mass Spectrometry Conditions:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 150°C.
 - Desolvation Temperature: 400°C.
 - Cone Gas Flow: 50 L/h.
 - Desolvation Gas Flow: 800 L/h.
 - MRM Transitions: (Precursor Ion > Product Ion)
 - **Vescalin**: m/z 933 > m/z 631, m/z 301

- (-)-Gallocatechin (IS): m/z 305 > m/z 179, m/z 125
 - Collision Energy and Cone Voltage: To be optimized for the specific instrument.

3. Quantification

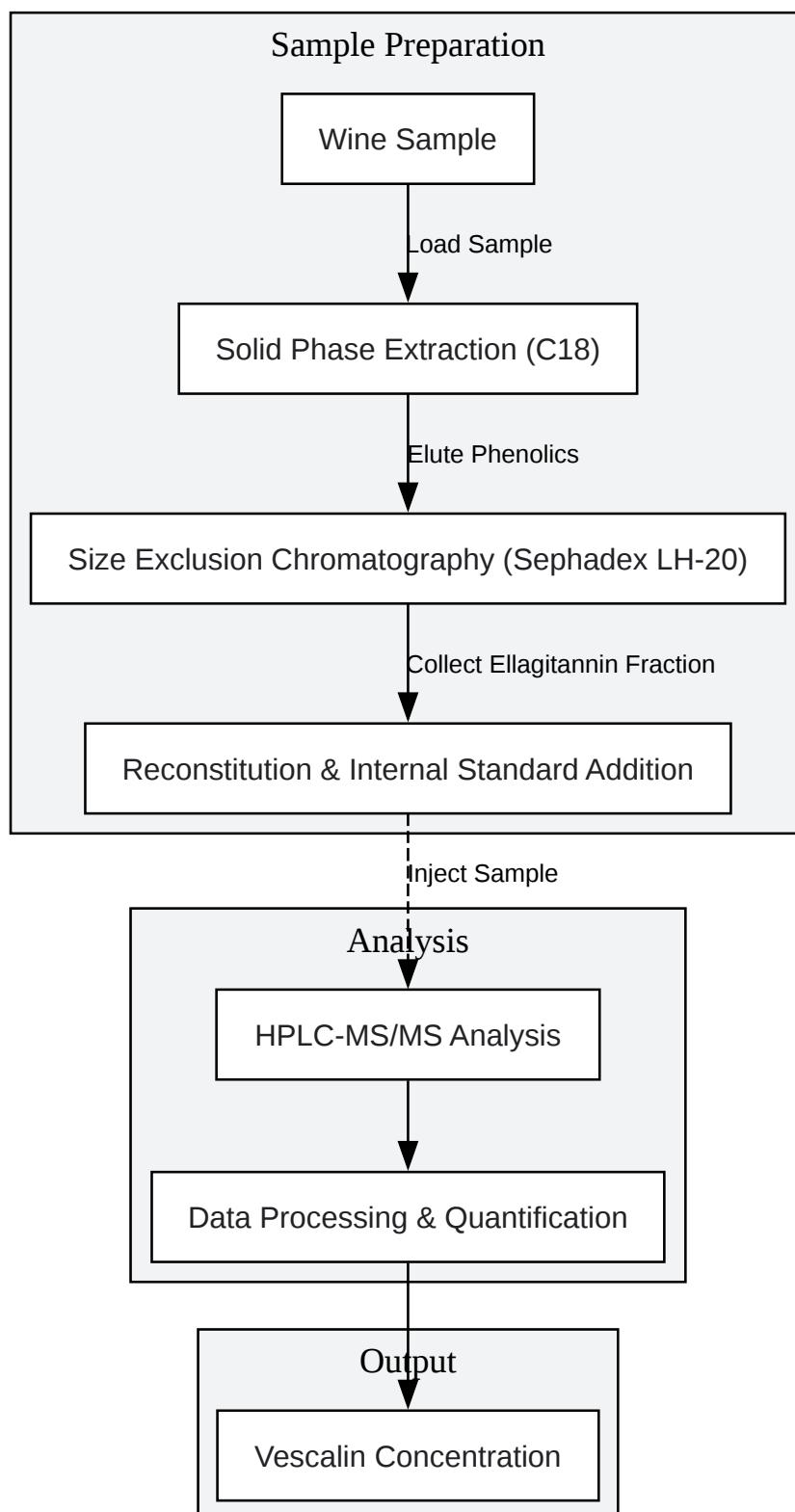
- Construct a calibration curve using a **vescalin** reference standard of known concentrations.
- Plot the peak area ratio of the **vescalin** MRM transition to the internal standard MRM transition against the concentration of the **vescalin** standard.
- Quantify the amount of **vescalin** in the wine samples by interpolating their peak area ratios on the calibration curve.

Quantitative Data Summary

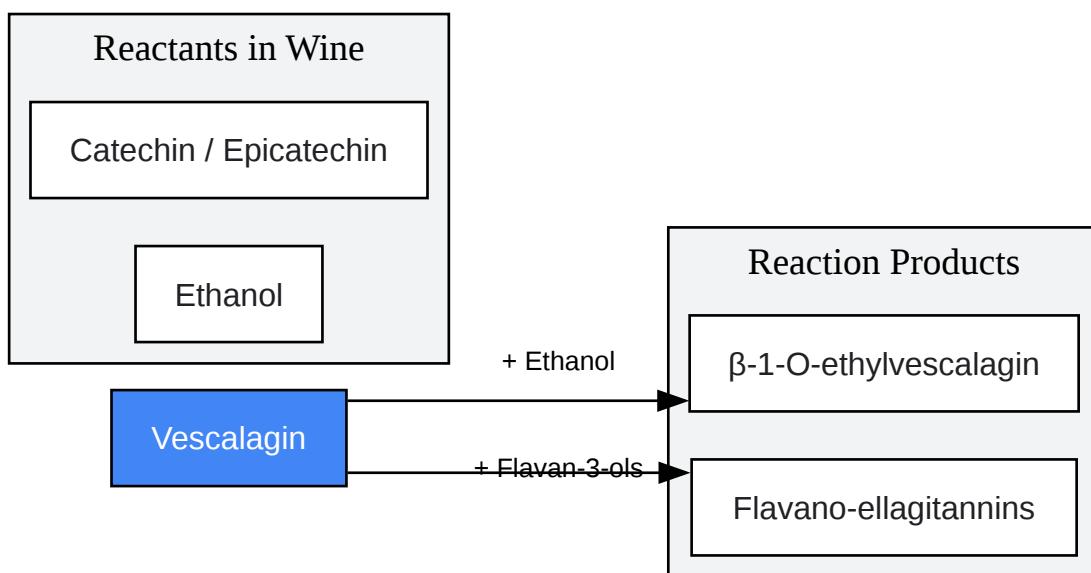
The following table summarizes typical quantitative parameters for the analysis of **vescalin** and related compounds in wine using LC-MS/MS.[5]

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Limit of Detection (LOD) (µg/L)	Limit of Quantification (LOQ) (µg/L)	Recovery (%)
Vescalagin	933.1	631.1	0.5	1.5	102.4 ± 5.9
Castalagin	933.1	631.1	0.6	1.8	105.2 ± 7.1
β-1-O-ethylvescalagin	961.1	631.1	0.4	1.2	108.9 ± 8.3
Acutissimin A/B	1237.2	933.1	0.8	2.4	110.5 ± 12.5
Epiacutissimin A/B	1237.2	933.1	0.9	2.7	113.7 ± 15.2

Visualizations

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Caption: Experimental workflow for **vescalin** quantification in wine.

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Caption: Key reactions of **vescalin** in a wine matrix.

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